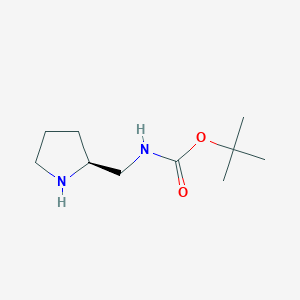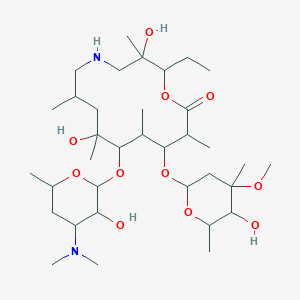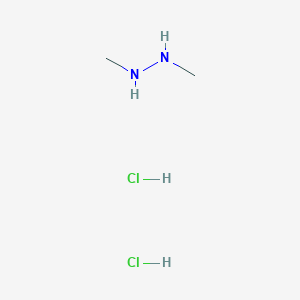
1,2-Dimethylhydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylhydrazine hydrochloride is a chemical compound with the molecular formula
C2H8N2⋅2HCl
. It is a derivative of hydrazine, where two methyl groups are attached to the nitrogen atoms. This compound is known for its use in scientific research, particularly in the study of carcinogenesis, as it is a potent carcinogen used to induce colon cancer in experimental animal models .Mechanism of Action
Target of Action
1,2-Dimethylhydrazine Dihydrochloride is a strong DNA alkylating agent . It primarily targets DNA in cells, where it induces mutations and can lead to the development of cancer .
Mode of Action
The compound operates through a mechanism that exploits its hydrazine base for various chemical reactions . The presence of two methyl groups enhances its nucleophilicity, allowing it to effectively participate in electrophilic substitution reactions . This ability makes it a versatile reagent in organic synthesis, where it can introduce nitrogen-containing functional groups into organic frameworks .
Biochemical Pathways
The main pathway involves the hepatic conversion of this compound to azoxymethanol, which subsequently undergoes glucuronic acid conjugation and biliary excretion . The toxicity of azoxymethanol doses affects the liver, cell membranes, and other organelles .
Pharmacokinetics
It is known that the compound is metabolized in the liver and excreted via the biliary system .
Result of Action
The compound’s ability to release nitrogen radicals can lead to DNA alkylation . This mechanism has profound implications in both therapeutic applications and toxicological impacts . It is widely used as a carcinogen to induce colon cancer in animal models .
Biochemical Analysis
Biochemical Properties
1,2-Dimethylhydrazine Dihydrochloride operates through a mechanism that exploits its hydrazine base for various chemical reactions . The presence of two methyl groups enhances its nucleophilicity, allowing it to effectively participate in electrophilic substitution reactions .
Cellular Effects
This compound has been found to decrease the number of prelabeled DNA-synthesizing cells in the distal colon as early as 30 minutes after instillation . It also induces early aberrant crypt foci that evolve into irreversible adenocarcinomas over 24 weeks .
Molecular Mechanism
The procarcinogen this compound, after a series of metabolic reactions, finally reaches the colon, where it produces the ultimate carcinogen and reactive oxygen species (ROS), which further alkylate the DNA and initiate the development of colon carcinogenesis . It begins its mutagenic activity through the methylation of guanine in DNA at the N-7 position .
Temporal Effects in Laboratory Settings
The early morphological and biochemical effects of intrarectally administered this compound on mouse colon were studied . During the interval from 24 hours to 2 weeks, the opposite effect was seen; incorporation of [3H]thymidine increased 3- to 5-fold over controls .
Dosage Effects in Animal Models
Administration of increasing doses of this compound resulted in a dose-dependent decrease in survival time . Colon tumors developed in 26%, 76%, and 87% of mice given a total dose of 34, 68, and 136 mg/kg this compound, respectively .
Metabolic Pathways
The main pathway involves the hepatic conversion of this compound to azoxymethane and azoxymethanol which subsequently undergoes glucuronic acid conjugation and biliary excretion .
Transport and Distribution
This compound is a hygroscopic substance , indicating that it can absorb moisture from the environment. This property may influence its transport and distribution within cells and tissues.
Subcellular Localization
Given its role as a DNA alkylating agent, it can be inferred that it likely localizes to the nucleus where it interacts with DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylhydrazine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of hydrazine with methylating agents. For example, hydrazine can react with methyl iodide to form 1,2-dimethylhydrazine, which is then treated with hydrochloric acid to yield the hydrochloride salt.
Another method involves the reaction of benzoyl chloride with hydrazine sulfate to form symmetrical dibenzoylhydrazine. This intermediate is then reacted with dimethyl sulfate to produce symmetrical dibenzoyldimethylhydrazine. Finally, this compound is refluxed with hydrochloric acid, followed by steam distillation and crystallization to obtain 1,2-dimethylhydrazine hydrochloride .
Industrial Production Methods
Industrial production of 1,2-dimethylhydrazine hydrochloride typically involves large-scale methylation of hydrazine derivatives. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrosamines, which are significant due to their carcinogenic properties.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylhydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitrosamines.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted hydrazines depending on the reagents used.
Scientific Research Applications
1,2-Dimethylhydrazine hydrochloride is widely used in scientific research due to its potent biological activity. Some key applications include:
Carcinogenesis Studies: It is used to induce colon cancer in rodents, providing a model to study the mechanisms of cancer development and to test potential anti-cancer therapies.
Chemical Synthesis: It serves as a reagent in the synthesis of various organic compounds, particularly in the preparation of hydrazine derivatives.
Biological Research: The compound is used to study the effects of carcinogens on cellular and molecular processes, including DNA damage and repair mechanisms.
Industrial Applications: It is employed in the production of certain pharmaceuticals and agrochemicals, where its reactivity is utilized in the synthesis of active ingredients.
Comparison with Similar Compounds
1,2-Dimethylhydrazine hydrochloride is unique among hydrazine derivatives due to its potent carcinogenic properties. Similar compounds include:
1,1-Dimethylhydrazine:
Hydrazine: The parent compound, used in various industrial applications and as a precursor to many hydrazine derivatives.
Methylhydrazine: A simpler derivative with one methyl group, used in chemical synthesis and as a research reagent.
1,2-Dimethylhydrazine hydrochloride stands out due to its specific use in cancer research, providing a reliable model for studying colon carcinogenesis and testing anti-cancer agents .
Properties
CAS No. |
306-37-6 |
|---|---|
Molecular Formula |
C2H9ClN2 |
Molecular Weight |
96.56 g/mol |
IUPAC Name |
1,2-dimethylhydrazine;hydrochloride |
InChI |
InChI=1S/C2H8N2.ClH/c1-3-4-2;/h3-4H,1-2H3;1H |
InChI Key |
RYFKTZXULZNOCC-UHFFFAOYSA-N |
SMILES |
CNNC.Cl.Cl |
Canonical SMILES |
CNNC.Cl |
melting_point |
333 to 336 °F (decomposes) (NTP, 1992) |
Key on ui other cas no. |
306-37-6 |
physical_description |
Prisms (from water) or white crystalline powder. Distinct amine fishy or ammonia-like odor. (NTP, 1992) White crystalline solid with fishy or ammonia-like odor; [CAMEO] |
Pictograms |
Acute Toxic; Health Hazard |
solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) |
Synonyms |
1,2-Dimethyl-hydrazine Dihydrochloride; 1,2-Dimethylhydrazinium dichloride; Dimethylhydrazine dihydrochloride; Dimethylhydrazinium Dichloride; N,N’-Dimethylhydrazine Dihydrochloride; sym-Dimethylhydrazine Dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


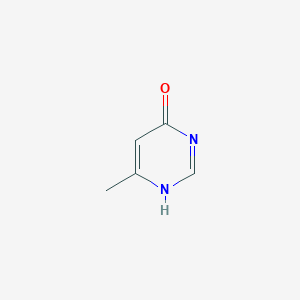

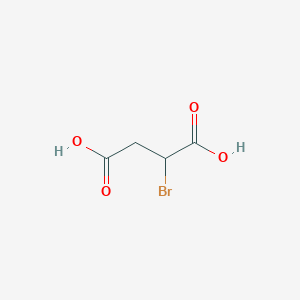
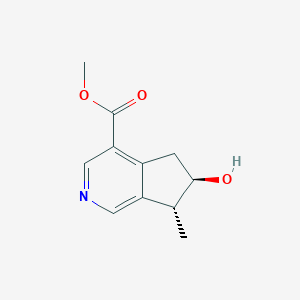
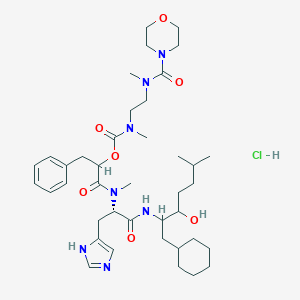
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B128139.png)
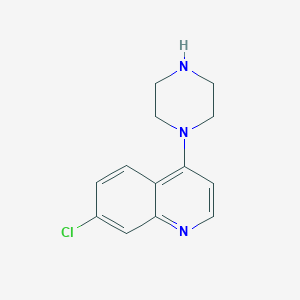

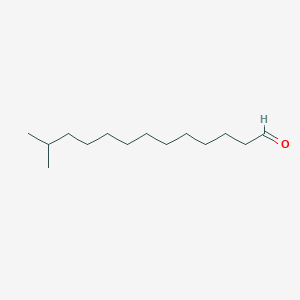
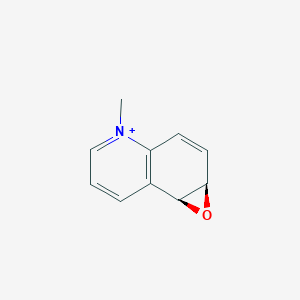
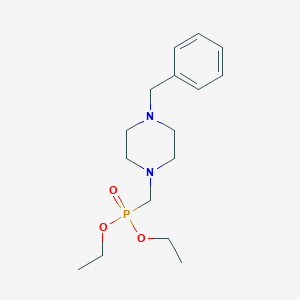
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)](/img/structure/B128160.png)
